molecular formula C24H36N2O2 B4012387 N,N'-1,2-phenylenebis(3-cyclohexylpropanamide)

N,N'-1,2-phenylenebis(3-cyclohexylpropanamide)

Cat. No. B4012387
M. Wt: 384.6 g/mol
InChI Key: RURMLRRXBLVJBF-UHFFFAOYSA-N
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Description

N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) is a chemical compound with a specific molecular structure and properties. It is characterized by its unique synthesis process and molecular structure, which lead to specific chemical and physical properties.

Synthesis Analysis

The synthesis of compounds similar to N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) often involves complex chemical reactions. For example, the synthesis of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and N,N'-(1,2-cyclohexanediyl)bis(pyridine-2-carboxamide) involves crystalline structures and specific chemical processes (Lin et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) can be complex. For instance, in N,N'-(1,2-phenylene)bis(pyridine-2carboxamide), the benzene ring is nearly coplanar with one of the pyridine rings, forming specific dihedral angles (Lin et al., 2001).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds are influenced by their molecular structure. For example, the synthesis and properties of polyamides based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane involve complex chemical reactions leading to materials with specific properties (Yang et al., 1999).

Physical Properties Analysis

The physical properties of compounds like N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) are defined by their molecular structure. For instance, the crystal structure of polyamides containing 1,3‐cyclohexane rings affects their crystallinity, which in turn influences their physical properties (Inoue & Hoshino, 1980).

Chemical Properties Analysis

The chemical properties of such compounds are determined by their molecular composition and structure. Studies on compounds like N,N'-(1,2-phenylene)bis(pyridine-2carboxamide) provide insights into their chemical behaviors and properties (Lin et al., 2001).

properties

IUPAC Name

3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2/c27-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)26-24(28)18-16-20-11-5-2-6-12-20/h7-8,13-14,19-20H,1-6,9-12,15-18H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURMLRRXBLVJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC=C2NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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